5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Description
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The study of the molecular structure of compounds similar to 5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reveals their ability to form complex molecular arrangements through hydrogen bonding. For instance, certain derivatives are linked into sheets or chains by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the importance of these compounds in understanding molecular interactions and the design of molecular materials (Portilla et al., 2007).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their application in corrosion inhibition, particularly in the petroleum industry for oil well stimulation. The green synthesis of certain pyrazole derivatives under ultrasonic irradiation shows potential for N80 steel corrosion mitigation, indicating a promising application for these compounds in industrial processes (Singh et al., 2020).
Catalytic Applications and Green Chemistry
The catalytic properties of nano ionic liquids derived from pyrazole compounds offer efficient and green solutions for the synthesis of pyrazole derivatives. These applications align with the principles of green chemistry, emphasizing short reaction times, good yields, and minimal environmental impact (Zolfigol et al., 2015).
Environmental Friendly Synthesis
The use of environmentally friendly biopolymers like cellulose sulfuric acid for the synthesis of pyrazole derivatives highlights an interest in sustainable chemical processes. This approach minimizes operational hazards and environmental pollution while providing high yields and cost-effective solutions (Mosaddegh et al., 2010).
properties
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-16(11-18-13-7-9-15(10-8-13)21(23)24)17(22)20(19-12)14-5-3-2-4-6-14/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWMUZROLZERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
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